Cas no 617677-53-9 (N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine)

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine 化学的及び物理的性質
名前と識別子
-
- Doxazosin Related Compound F
- N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- [4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
- DOXAZOSIN USP RC F
- N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- UNII-VDC41ZG9CP
- N,N′-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- 1,4-Bis(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine
- Doxazosin impurity C
- AKOS002707345
- AKOS016072024
- (+/-)-N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- Doxazosin mesilate impurity C [EP]
- 617677-53-9
- DOXAZOSIN MESILATE IMPURITY C [EP IMPURITY]
- Doxazosin Related Compound F (15 mg) (N,N'-bis(1,4-benzodioxane-2-carbonyl)piperazine)
- Piperazine, 1,4-bis((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)-
- Methanone, 1,1'-(1,4-piperazinediyl)bis(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-
- Piperazine-1,4-diylbis((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone)
- Q27291771
- VDC41ZG9CP
-
- インチ: InChI=1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2
- InChIKey: RYWJYOGVNZEBKW-UHFFFAOYSA-N
- ほほえんだ: C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4
計算された属性
- せいみつぶんしりょう: 410.14800
- どういたいしつりょう: 410.14778643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 2
- 複雑さ: 583
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 77.5Ų
じっけんとくせい
- 密度みつど: 1.368±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 77.54000
- LogP: 1.21300
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B410505-50mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 50mg |
$ 696.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1225485-15MG |
Doxazosin Related Compound F |
617677-53-9 | United States Pharmacopeia (USP) Reference Standard | 15MG |
¥12530.36 | 2022-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2954-40MG |
617677-53-9 | ¥4801.61 | 2023-01-14 | ||||
TRC | B410505-100mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 100mg |
$ 1476.00 | 2023-04-18 | ||
TRC | B410505-10mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 10mg |
$ 170.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2954-40MG |
Doxazosin Related Compound F |
617677-53-9 | 40mg |
¥4552.24 | 2025-01-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503611-1mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine, |
617677-53-9 | 1mg |
¥3234.00 | 2023-09-05 | ||
A2B Chem LLC | AG72305-2.5mg |
Doxazosin Related Compound F (15 mg) (N,N'-bis(1,4-benzodioxane-2-carbonyl)piperazine) |
617677-53-9 | 2.5mg |
$1058.00 | 2024-04-19 | ||
TRC | B410505-25mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 25mg |
$ 379.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1225485-15MG |
617677-53-9 | 15MG |
¥13300.87 | 2023-01-05 |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazineに関する追加情報
Research Briefing on N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS: 617677-53-9) in Chemical Biology and Pharmaceutical Applications
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS: 617677-53-9) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique benzodioxane and piperazine moieties, has been explored for its biological activities and as a building block in drug discovery. Recent studies have focused on its synthesis, physicochemical properties, and interactions with biological targets, positioning it as a promising candidate for further development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine as a modulator of protein-protein interactions (PPIs). The research highlighted its ability to disrupt key PPIs involved in inflammatory pathways, suggesting potential therapeutic applications in autoimmune diseases. The study employed molecular docking and surface plasmon resonance (SPR) to validate its binding affinity, with results indicating a KD value in the low micromolar range.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where researchers utilized this compound as a scaffold for developing novel kinase inhibitors. By modifying the benzodioxane groups, the team achieved selective inhibition of cyclin-dependent kinases (CDKs), which are critical targets in oncology. The optimized derivatives demonstrated improved pharmacokinetic profiles in preclinical models, underscoring the versatility of 617677-53-9 in drug design.
In addition to its therapeutic potential, N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine has been employed in chemical biology as a probe for studying enzyme mechanisms. A 2024 study in ACS Chemical Biology detailed its use as a covalent inhibitor of serine hydrolases, leveraging its electrophilic carbonyl groups. This application opens new avenues for understanding enzyme-substrate interactions and designing activity-based probes.
Despite these promising findings, challenges remain in optimizing the bioavailability and selectivity of derivatives based on this scaffold. Future research directions may include structural modifications to enhance metabolic stability and reduce off-target effects. Collaborative efforts between academia and industry will be essential to translate these discoveries into clinical applications.
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